Bis(carboxymethyl)trithiocarbonate

Catalog No.
S662562
CAS No.
6326-83-6
M.F
C5H6O4S3
M. Wt
226.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(carboxymethyl)trithiocarbonate

CAS Number

6326-83-6

Product Name

Bis(carboxymethyl)trithiocarbonate

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid

Molecular Formula

C5H6O4S3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)

InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(=S)SCC(=O)O

Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O

Biocide and Antifungal Agent

Studies have explored BMT's potential as a broad-spectrum biocide, exhibiting activity against various bacteria, fungi, and algae.

  • A 2008 study published in "Letters in Applied Microbiology" demonstrated BMT's effectiveness against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus [].
  • Research published in "Marine Biotechnology" in 2010 highlighted BMT's antifungal activity against various plant pathogenic fungi [].

These findings suggest BMT's potential as an alternative to conventional biocides, particularly in applications requiring environmentally friendly options.

Precursor for Functional Materials

BMT can serve as a precursor for the synthesis of various functional materials with unique properties. For example:

  • BMT can be used to prepare conducting polymers, which have potential applications in electronics and sensors [].
  • Research suggests BMT's potential in the synthesis of metal-organic frameworks (MOFs) with specific functionalities [].

These studies showcase BMT's potential as a versatile building block for the development of novel functional materials.

Biomedical Applications

Emerging research explores BMT's potential applications in the biomedical field:

  • Studies suggest BMT may possess anti-inflammatory properties, potentially beneficial for treating inflammatory diseases [].
  • BMT's ability to chelate metal ions has led to research investigating its potential use in metal detoxification therapies [].

BMT's origin and specific significance in general scientific research are not well documented in currently available literature [, , ]. However, some suppliers mention it being used in research applications [].


Molecular Structure Analysis

BMT possesses a central carbon atom bonded to three thiol (-SH) groups. Each thiol group connects to a methylene (-CH₂-) bridge, which further links to a carboxyl (-COOH) group. This structure can be represented by the following:

OC(=O)CSC(=S)SCC(O)=O []

Key features include:

  • Three thiol groups, potentially allowing for reactions involving sulfhydryl exchange.
  • Carboxyl groups, indicating acidic character and potential for salt formation.

Chemical Reactions Analysis

  • Hydrolysis: Carboxyl groups can undergo hydrolysis in water, potentially leading to the formation of carboxylic acids and trithiocarbonic acid [].
  • Esterification: Carboxyl groups could react with alcohols in the presence of an acid catalyst to form esters [].
  • Thiol-exchange reactions: The thiol groups might participate in thiol-exchange reactions with other thiol-containing compounds [].

Physical And Chemical Properties Analysis

  • Melting point: 172-175 °C (lit.) [].
  • Appearance: Solid [].

There is no current information available regarding a specific mechanism of action for BMT.

Safety information for BMT is scarce. Due to the presence of thiol groups, it is advisable to handle it with care as thiols can have unpleasant odors and may irritate the skin. Additionally, the presence of sulfur suggests flammability, but specific data is lacking. As a general precaution, it's recommended to handle BMT with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available [].

XLogP3

1.4

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6326-83-6

Wikipedia

3,5-Dithia-4-thioxo-1,7-heptanedioic acid

Dates

Modify: 2023-08-15

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